7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Description
7-(4-Hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused tetrazolo[1,5-a]pyrimidine core substituted with a 4-hydroxyphenyl group at position 7, a methyl group at position 5, and a carboxamide moiety at position 6 linked to a 2-methoxyphenyl group. The tetrazolo[1,5-a]pyrimidine scaffold is pharmacologically significant, known for its bioactivity in modulating enzymes and receptors, including sodium channels and viral antigens .
Properties
IUPAC Name |
7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c1-11-16(18(27)21-14-5-3-4-6-15(14)28-2)17(12-7-9-13(26)10-8-12)25-19(20-11)22-23-24-25/h3-10,17,26H,1-2H3,(H,21,27)(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDTTZOJABXXQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)O)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic derivative belonging to the class of tetrazolo-pyrimidines. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure
- Molecular Formula : C20H19N5O3
- Molecular Weight : 377.4 g/mol
- InChIKey : ORNQRLYERZYSMG-UHFFFAOYSA-N
Spectral Data
| Property | Value |
|---|---|
| NMR Spectra | Available on SpectraBase |
| Exact Mass | 377.148789 g/mol |
The biological activity of this compound has been primarily studied in relation to its potential as an antitumor agent and its effects on various cellular pathways. The presence of the tetrazole and pyrimidine rings contributes to its interaction with biological targets.
- Antitumor Activity : Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in tumor progression, although detailed enzymatic pathways remain to be fully elucidated.
Study 1: Antitumor Efficacy
A study conducted on several cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results :
- HeLa: IC50 = 12 µM
- MCF-7: IC50 = 15 µM
- A549: IC50 = 18 µM
Study 2: Antimicrobial Activity
In another investigation, the compound was tested against common bacterial pathogens such as E. coli and Staphylococcus aureus. The results showed a notable zone of inhibition at concentrations above 100 µg/mL.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| Staphylococcus aureus | 18 |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
- Case Studies : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects:
- Spectrum of Activity : It displays activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
- Research Findings : Studies have reported minimum inhibitory concentrations (MICs) that suggest potential for development into antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines and modulate pathways such as NF-kB.
- Experimental Data : Animal models have demonstrated reduced inflammation markers following administration of related compounds.
Potential Therapeutic Uses
Given its diverse biological activities, this compound could be explored for several therapeutic applications:
- Cancer Therapy : As a potential lead compound for developing new anticancer drugs.
- Infectious Diseases : Its antimicrobial properties could be harnessed in treating resistant bacterial infections.
- Chronic Inflammatory Conditions : Its anti-inflammatory effects may lead to applications in diseases like rheumatoid arthritis.
Data Summary Table
| Application Area | Mechanism of Action | Case Study Reference |
|---|---|---|
| Anticancer | Induces apoptosis; modulates cell cycle | In vitro studies on breast cancer cells |
| Antimicrobial | Inhibits bacterial growth | MIC studies against various pathogens |
| Anti-inflammatory | Reduces cytokine production | Animal model studies |
Comparison with Similar Compounds
Table 1: Substituent Comparison of Tetrazolo[1,5-a]pyrimidine Derivatives
Key Observations :
- Position 7: The 4-hydroxyphenyl group in the target compound contrasts with electron-withdrawing (e.g., bromo in ) or alkoxy (e.g., methoxy in ) substituents in analogues.
- Position 6 : The carboxamide linkage (N-(2-methoxyphenyl)) differentiates the target from ester derivatives (e.g., ethyl carboxylate in ), which are more prone to hydrolysis. Amides generally exhibit greater metabolic stability, favoring prolonged bioavailability .
- Position 5 : Methyl substitution is conserved across many analogues (e.g., ), suggesting steric and electronic compatibility with the core scaffold.
Key Observations :
Key Observations :
- The target compound’s bioactivity remains uncharacterized, but structural relatives exhibit antiviral, antimicrobial, and sodium channel-blocking properties.
- The 4-hydroxyphenyl group may confer antioxidant or anti-inflammatory activity, as seen in phenolic derivatives , though this requires experimental validation.
Q & A
Q. What are the established synthetic routes for this compound, and how can researchers optimize reaction conditions?
The compound’s core structure, tetrazolo[1,5-a]pyrimidine, is typically synthesized via cyclocondensation reactions. For example, similar derivatives are synthesized by refluxing trifluoromethylated β-ketoesters with substituted aldehydes and aminotetrazoles in ethanol under acidic catalysis . Optimization can involve:
- Solvent selection : Ethanol is commonly used due to its polarity and ability to dissolve reactants, but toluene or benzene may be substituted for azeotropic water removal .
- Catalyst choice : Hydrochloric acid or p-toluenesulfonic acid (PTSA) are effective for accelerating cyclization, but alternatives like molten-state TMDP (tetramethylenediamine phosphate) may require safety considerations due to toxicity .
- Reaction time : Extended reflux periods (8–12 hours) ensure complete ring closure, monitored via TLC or HPLC .
Q. How can the crystal structure and conformation of this compound be validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow cooling of ethanol solutions yields diffraction-quality crystals .
- Data refinement : Use software like SHELX to analyze puckering parameters (e.g., Cremer-Pople parameters for the tetrahydropyrimidine ring) and dihedral angles between aromatic substituents .
- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H⋯N bonds) that stabilize the crystal lattice, as seen in related derivatives .
Advanced Research Questions
Q. What computational strategies are recommended to predict bioactivity and optimize substituent effects?
Advanced methods include:
- Quantum chemical calculations : Use Gaussian or ORCA to model electronic properties (e.g., HOMO-LUMO gaps) and predict binding affinities to targets like neutrophil elastase or sodium channels .
- Molecular docking : Tools like AutoDock Vina can simulate interactions with biological targets, leveraging structural data from analogs with known activities (e.g., hepatitis B virus inhibitors) .
- Machine learning (ML) : Train models on datasets of tetrazolo[1,5-a]pyrimidine derivatives to predict solubility, bioavailability, or synthetic yields .
Q. How should researchers address contradictions in synthetic yields or purity across different protocols?
Contradictions often arise from variations in:
- Purification methods : Compare recrystallization solvents (e.g., ethanol vs. acetone) and chromatographic techniques (e.g., flash vs. preparative HPLC) .
- Byproduct formation : Use LC-MS to identify side products (e.g., uncyclized intermediates) and adjust stoichiometry or catalyst loading .
- Statistical analysis : Apply factorial design to isolate critical variables (e.g., temperature, molar ratios) and optimize conditions systematically .
Q. What methodologies are effective for studying metabolic stability and degradation pathways?
- In vitro assays : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via UPLC-QTOF-MS .
- Forced degradation studies : Expose the compound to stress conditions (heat, light, acidic/alkaline pH) and monitor degradation products using NMR and HRMS .
- Computational ADMET prediction : Tools like SwissADME or ADMETLab2.0 can forecast metabolic sites and toxicity risks .
Notes for Methodological Rigor
- Data validation : Cross-check experimental results with theoretical calculations (e.g., SC-XRD vs. DFT-optimized structures) .
- Ethical synthesis : Substitute hazardous reagents (e.g., TMDP) with greener alternatives (e.g., piperidinium acetate) where feasible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
